

alpha-Fenchol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: alpha-Fenchol

Cat. No.: B1199718

Get Quote

An In-depth Technical Guide to α-Fenchol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activity of α -Fenchol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

 α -Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including basil and fennel.[1] It exists as different stereoisomers, each with a unique CAS number. The molecular formula for α -Fenchol is C₁₀H₁₈O, and its molecular weight is approximately 154.25 g/mol .

Identifier	Value
Molecular Formula	C10H18O
Molecular Weight	154.25 g/mol
(+)-α-Fenchol CAS	2217-02-9
(-)-α-Fenchol CAS	512-13-0
(±)-α-Fenchol CAS	14575-74-7

Physicochemical Property	Value
Appearance	Colorless to pale yellow liquid or crystalline solid
Odor	Woody, camphor-like
Boiling Point	201-202 °C
Melting Point	39-45 °C
Density	~0.94 g/cm ³
Solubility	Insoluble in water; soluble in alcohols and organic solvents
Flash Point	~73 °C

Experimental Protocols Synthesis of α -Fenchol from Turpentine

A one-step method for synthesizing fenchol from turpentine has been developed, which involves the catalytic isomerization and hydration of α -pinene and β -pinene present in turpentine.[2][3]

Materials:

- Turpentine
- Catalyst (e.g., CHKC-4)
- Water
- Saponifying agent (e.g., sodium hydroxide)
- · Organic solvent for extraction

Procedure:

• Esterification and Hydration: Turpentine is reacted with an acid catalyst in the presence of water. This single step achieves both isomerization of pinenes and hydration to form fenchyl

esters and fenchol.[2]

- Saponification: The resulting mixture is treated with a saponifying agent, such as sodium hydroxide, to hydrolyze the fenchyl esters to fenchol.
- Work-up: The reaction mixture is washed with water to remove the catalyst and other watersoluble impurities. The organic layer containing fenchol is then separated.
- Purification: The crude fenchol is purified by fractional distillation under vacuum to yield highpurity α -fenchol.[2]

Extraction of α -Fenchol from Essential Oils

 α -Fenchol can be extracted from plant materials, such as fennel seeds, through steam distillation.

Materials:

- Plant material (e.g., fennel seeds), ground
- Water
- Steam distillation apparatus (e.g., Clevenger-type)
- Anhydrous sodium sulfate
- Organic solvent for extraction (optional)

Procedure:

- Preparation: The plant material is ground to increase the surface area for efficient extraction.
- Steam Distillation: The ground plant material is placed in a flask with water, and steam is
 passed through the mixture. The steam and volatilized essential oils are then condensed and
 collected.
- Separation: The essential oil, containing α -Fenchol, is separated from the aqueous layer.

- Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
- Purification (Optional): For higher purity, the essential oil can be further purified by fractional distillation to isolate α-Fenchol.

Analytical Methods

GC-MS is a primary technique for the identification and quantification of α -Fenchol in complex mixtures like essential oils.

Sample Preparation:

• Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- · Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector, with a typical split ratio of 1:25.
- Oven Temperature Program:
 - Initial temperature: 60°C
 - Ramp to 240°C at a rate of 3°C/min
 - Hold at 240°C
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

 Identification: The identification of α-Fenchol is based on the comparison of its retention time and mass spectrum with that of a reference standard and by library search (e.g., NIST, Wiley).

¹H and ¹³C NMR spectroscopy are used for the structural elucidation of α-Fenchol.

Sample Preparation:

 Dissolve a few milligrams of the purified α-Fenchol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

- Acquire the spectrum on a high-resolution NMR spectrometer.
- The spectrum will show characteristic signals for the different protons in the molecule, providing information about their chemical environment and connectivity through spin-spin coupling.

¹³C NMR Spectroscopy:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- This will provide a single peak for each unique carbon atom in the α-Fenchol molecule, confirming the carbon skeleton.

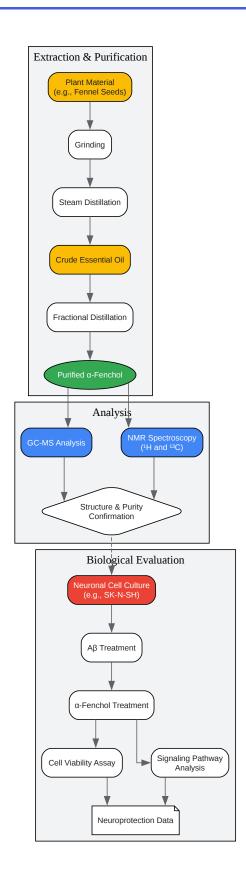
Biological Activity and Signaling Pathways

Recent studies have highlighted the neuroprotective effects of α -Fenchol, particularly in the context of Alzheimer's disease.[4] It has been shown to act as an agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[4][5][6]

α-Fenchol and the FFAR2 Signaling Pathway

Activation of FFAR2 by α -Fenchol initiates a signaling cascade that is believed to contribute to its neuroprotective effects. The binding of α -Fenchol to the FFAR2 active site leads to the stimulation of G-protein signaling. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium (Ca²+) concentrations.

[7] These downstream effects are thought to modulate cellular processes that can mitigate amyloid-beta (Aβ) induced neurotoxicity.[4][5]


Click to download full resolution via product page

 α -Fenchol activation of the FFAR2 signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of α -Fenchol.

Click to download full resolution via product page

Workflow for α -Fenchol extraction, analysis, and bioassay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. CN102241567A One-step method for synthesizing fenchol with turpentine Google Patents [patents.google.com]
- 3. foreverest.net [foreverest.net]
- 4. Activation of Microbiota Sensing Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- To cite this document: BenchChem. [alpha-Fenchol CAS number and molecular formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199718#alpha-fenchol-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com